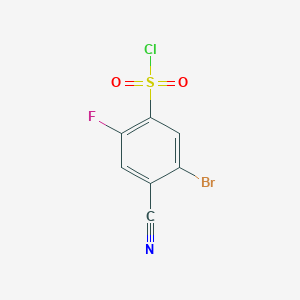

5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

5-bromo-4-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO2S/c8-5-2-7(14(9,12)13)6(10)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGWABGHQYJZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-48-2 | |

| Record name | 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Diazotization and Fluoboric Acid Diazonium Salt Formation

- Reactants: The precursor is a substituted aniline compound with bromine, cyano, and fluorine substituents positioned accordingly on the benzene ring.

- Conditions: The aniline derivative (e.g., 5-bromo-4-cyano-2-fluoroaniline) is dissolved in hydrochloric acid and water mixture and cooled to approximately -5 °C.

- Diazotization: Sodium nitrite aqueous solution is added dropwise while maintaining temperature below 0 °C to form the diazonium salt.

- Fluoborate salt formation: Sodium fluoborate solution is then added slowly at low temperature, precipitating the fluoboric acid diazonium salt.

- Isolation: The solid diazonium fluoborate salt is filtered, washed with diluted acid and cold methanol, and dried under controlled conditions to prevent decomposition.

Comparative Data Table of Preparation Steps

| Step | Description | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization and fluoborate salt formation | Substituted aniline, HCl, NaNO₂, NaBF₄ | -5 to 0 °C | N/A (Intermediate) | Requires careful temperature control to stabilize diazonium salt |

| 2 | Sandmeyer-type sulfonyl chloride formation | Thionyl chloride, CuCl catalyst | -5 to 0 °C, overnight | 75-80% | Extraction and crystallization critical for purity |

Research Findings and Optimization Notes

- Safety and Environmental Considerations: The diazotization and sulfonyl chloride formation under low temperature and aqueous conditions reduce hazards compared to classical harsh sulfonation methods.

- Yield and Purity: The method achieves high purity as confirmed by HPLC and NMR analysis, with yields around 79% reported for similar brominated sulfonyl chlorides.

- Catalyst Role: Cuprous chloride catalyzes the Sandmeyer reaction efficiently, enabling the substitution of the diazonium group with sulfonyl chloride.

- Substituent Effects: The presence of electron-withdrawing groups such as cyano and fluorine influences the reactivity and stability of intermediates, necessitating precise temperature and reagent control to avoid side reactions.

- Scalability: The process is suitable for industrial production due to its operational simplicity, reproducibility, and environmental friendliness.

Additional Notes on Related Compounds and Methods

- Similar sulfonyl chloride compounds with bromine and cyano substituents have been synthesized via electrophilic aromatic substitution followed by sulfonylation, but the diazonium route described above offers superior control and selectivity for complex substitution patterns.

- Reduction or further functionalization of the cyano group post-sulfonyl chloride formation is possible but requires separate reaction conditions, such as catalytic hydrogenation or lithium aluminum hydride reductions.

- Substituted benzene sulfonyl chlorides with fluorine and cyano groups exhibit enhanced electrophilicity, making the sulfonyl chloride group highly reactive towards nucleophiles, which is beneficial for downstream synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or boronate esters.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the bromine or cyano group can be replaced by other electrophiles.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like dichloromethane, toluene

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Coupled Products: Formed by Suzuki-Miyaura coupling with boronic acids

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride serves as a building block in organic synthesis. Its electrophilic nature allows it to participate in:

- Substitution Reactions : Reacts with nucleophiles like amines and alcohols to form sulfonamides or sulfonate esters.

- Coupling Reactions : Engages in Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Electrophilic Aromatic Substitution : Can undergo substitution reactions where the bromine or cyano group may be replaced by other electrophiles.

Medicinal Chemistry

This compound has been pivotal in the development of biologically active compounds , particularly in pharmaceuticals:

- Autoimmune Diseases : Derivatives have shown potential as inhibitors of spleen tyrosine kinase (SYK), which is involved in autoimmune responses.

- Cancer Treatment : Certain derivatives exhibit anticancer properties by inhibiting specific kinases linked to tumor growth.

Agrochemicals

In agricultural chemistry, it is employed in the synthesis of agrochemicals that target pests and diseases, enhancing crop yield and protection.

Research has demonstrated significant inhibitory activity against various kinases, highlighting the compound's potential in therapeutic applications. A study analyzed several derivatives for their potency against cancer cell lines:

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Anti-Bcl-2 |

| Compound B | 1.98 ± 1.22 | Anti-A-431 |

These results underscore the importance of substituent modifications in enhancing therapeutic efficacy.

Structure-Activity Relationships (SAR)

Investigations into SAR have shown that varying functional groups on the phenyl ring can significantly influence biological activity. For instance, substituting different halogens or functional groups can enhance binding affinity to target proteins.

Mecanismo De Acción

The mechanism of action of 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The presence of electron-withdrawing groups (bromine, cyano, and fluorine) on the benzene ring enhances its electrophilicity, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, stability, and applications of sulfonyl chlorides are highly dependent on the nature and position of substituents on the aromatic ring. Below is a detailed comparison of 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride with structurally related compounds.

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The presence of Br (σₚ = 0.86), CN (σₚ = 0.66), and F (σₚ = 0.06) substituents increases the electrophilicity of the sulfonyl chloride group compared to analogs with weaker EWGs. For example, 5-chloro-3-nitropyridine-2-carboxamide (from Fluorochem, ) features a nitro group (σₚ = 1.27), which may further activate the sulfonyl chloride but risks over-stabilizing intermediates in certain reactions. Key Insight: The bromo and cyano groups in the target compound balance activation without excessive deactivation, enabling controlled reactivity in nucleophilic substitutions .

- In contrast, 5-cyano-2-fluorobenzene-1-sulfonyl chloride (Georganics, ) lacks the bromo group, reducing steric hindrance and possibly accelerating reactions.

Physical Properties

- Molecular Weight and Solubility: The bromo substituent increases molecular weight (~265 g/mol) compared to non-brominated analogs like 5-cyano-2-fluorobenzene-1-sulfonyl chloride (~215 g/mol). This reduces solubility in polar solvents (e.g., acetonitrile or DMF) due to increased hydrophobicity.

- Thermal Stability: Fluorine’s electronegativity enhances thermal stability by strengthening C-F bonds. Compounds like 2,3-dibromopropanoate methyl ester (Fluorochem, ) with multiple halogens may exhibit lower stability due to steric strain.

Data Table: Comparison of Key Sulfonyl Chlorides and Analogs

Research Findings and Limitations

- Synthetic Utility: The target compound’s balanced substituent profile allows selective functionalization, as demonstrated in pilot-scale sulfonamide synthesis (Georganics, ).

- Gaps in Data: Direct experimental data (e.g., melting points, reaction yields) are scarce in the provided evidence, necessitating extrapolation from analogous structures. Recent Fluorochem listings (2025, ) highlight industry trends toward halogenated intermediates but lack mechanistic studies.

Actividad Biológica

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride is a versatile compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a sulfonyl chloride group, which enhances its reactivity as an electrophile. The presence of bromine, cyano, and fluorine substituents on the benzene ring contributes to its unique chemical properties, making it a valuable reagent in various reactions.

The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to participate in:

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles like amines and alcohols, forming sulfonamides or sulfonate esters.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution where the bromine or cyano group may be replaced by other electrophiles.

Medicinal Chemistry

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride has been utilized in the synthesis of various biologically active compounds, including potential pharmaceuticals. Its derivatives have shown promise in treating conditions related to:

- Autoimmune Diseases : Certain derivatives act as inhibitors of spleen tyrosine kinase (SYK), which is implicated in autoimmune responses .

- Cancer : Research indicates that compounds derived from this sulfonyl chloride exhibit anticancer properties by inhibiting specific kinases involved in tumor growth .

Inhibitory Activity Against Kinases

A study focused on the compound's derivatives revealed significant inhibitory activity against calmodulin-dependent kinases. These compounds demonstrated improved binding affinity and selectivity for target kinases compared to existing therapies. The results indicated potential for restoring insulin sensitivity in models of diet-induced obesity .

Structure-Activity Relationships (SAR)

Research into SAR has highlighted that modifications to the core structure can enhance biological activity. For example, substituting different functional groups on the phenyl ring has been shown to influence the potency against various cancer cell lines. A notable finding includes:

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Anti-Bcl-2 |

| Compound 2 | 1.98 ± 1.22 | Anti-A-431 |

These results underscore the importance of specific substituents in enhancing therapeutic efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the safety and effectiveness of compounds derived from 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride. Preliminary studies have assessed parameters such as solubility, metabolic stability, and toxicity profiles in animal models:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | 52 |

| Mouse/rat/human MICs (μL·min –1·mg –1) | 15/<1/13 |

These metrics provide insights into the compound's bioavailability and potential therapeutic window .

Q & A

Basic Research Questions

Q. How can I confirm the purity and identity of 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and electronic environments. For example, fluorine’s deshielding effect and coupling patterns can distinguish ortho/para substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M-Cl]) to confirm the molecular formula.

- HPLC-Purity Testing : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% threshold is typical for synthetic intermediates) .

Q. What precautions are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) and use anhydrous solvents (e.g., THF, DCM) due to the sulfonyl chloride’s hydrolysis susceptibility .

- Reactivity : Avoid exposure to amines or alcohols unless intentional (e.g., sulfonamide formation). Use cold conditions (0–5°C) to stabilize reactive intermediates during coupling reactions .

Advanced Research Questions

Q. How do competing substituents (Br, CN, F) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano (CN) and sulfonyl chloride groups activate the benzene ring for NAS at positions ortho/para to them. Fluorine’s inductive (-I) effect further directs nucleophiles to the bromine-bearing position (meta to CN) .

- Experimental Design : Perform competitive reactions with model nucleophiles (e.g., NaN) under varying temperatures (25–80°C) and solvents (DMF vs. DMSO) to map substituent-directed reactivity. Monitor reaction progress via -NMR to track fluorine’s electronic environment changes .

Q. How can contradictions in kinetic data for sulfonamide formation be resolved?

- Methodological Answer :

- Data Triangulation : Compare reaction rates under controlled conditions (e.g., 0.1 M amine in DCM at 25°C) using both HPLC and -NMR quantification. Discrepancies may arise from side reactions (e.g., hydrolysis of the sulfonyl chloride), which can be minimized by adding molecular sieves .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and identify steric/electronic barriers. For example, the bulky cyano group may hinder nucleophilic attack at C-4, explaining slower-than-expected kinetics .

Q. What strategies optimize the stability of this compound in long-term storage for multi-step syntheses?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with periodic HPLC analysis. Lyophilization or storage as a solution in dry DMF (with 4Å molecular sieves) can extend shelf life .

- Impurity Profiling : Identify degradation products (e.g., sulfonic acid via hydrolysis) via LC-MS and adjust storage conditions (e.g., −20°C in amber vials) to suppress pathways .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectroscopic data for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare -NMR shifts with structurally analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in ). A fluorine shift near −110 ppm (vs. CFCl) suggests para-substitution.

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in hexane/EtOAc) to confirm bond lengths/angles, especially for the sulfonyl chloride group .

Q. What experimental controls are essential for reproducibility in coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.